molecular formula C22H26N4O3 B1679677 PF-03716556 CAS No. 928774-43-0

PF-03716556

Cat. No.: B1679677
CAS No.: 928774-43-0
M. Wt: 394.5 g/mol
InChI Key: YBHKBMJREUZHOV-QGZVFWFLSA-N
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Description

PF-3716556 is a potent and selective inhibitor of the hydrogen-potassium pump (H+/K±ATPase)It is primarily used for the treatment of gastroesophageal reflux disease by inhibiting gastric acid secretion .

Scientific Research Applications

PF-3716556 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of hydrogen-potassium ATPase.

    Biology: Employed in studies related to cellular ion transport and membrane potential.

    Medicine: Investigated for its potential therapeutic effects in treating acid-related disorders such as gastroesophageal reflux disease.

    Industry: Utilized in the development of new acid suppressants and related pharmaceuticals

Mechanism of Action

PF-3716556 exerts its effects by selectively inhibiting the hydrogen-potassium ATPase enzyme. This enzyme is responsible for the exchange of hydrogen and potassium ions across the gastric parietal cell membrane, leading to the secretion of gastric acid. By inhibiting this enzyme, PF-3716556 effectively reduces gastric acid secretion. The compound binds to the enzyme in a competitive and reversible manner, blocking the ion exchange process .

Biochemical Analysis

Biochemical Properties

PF-03716556 is a potent and selective hydrogen-potassium pump (H+/K±ATPase) inhibitor . It has demonstrated inhibitory activity in porcine, canine, and human recombinant cells under ion-leaky conditions . This compound is highly selective for H+/K±ATPase in vitro and displays no activity at sodium-potassium ATPase .

Cellular Effects

This compound inhibits gastric acid secretion, which is a crucial cellular process in the stomach . This inhibition can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the gastric proton pump, responsible for gastric acidification . The compound has a competitive and reversible mode of action . The detailed binding poses of this compound to the gastric proton pump have been revealed through crystal and cryo-EM structures .

Temporal Effects in Laboratory Settings

This compound offers long-lasting and maximal efficacy within 30 minutes of a single dosing . The responses are maintained for at least five days of repeated dosing with no signs of tolerance .

Dosage Effects in Animal Models

In animal models, this compound inhibits gastric acid secretion . The effects of this compound vary with different dosages. Specific threshold effects or toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. Given its role as an H+/K±ATPase inhibitor, it likely interacts with enzymes involved in these pathways .

Transport and Distribution

Given its role as an H+/K±ATPase inhibitor, it likely interacts with transporters involved in these processes .

Subcellular Localization

Given its role as an H+/K±ATPase inhibitor, it likely localizes to the areas where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-3716556 involves several steps, starting with the preparation of the core structure, which is an imidazo[1,2-a]pyridine derivative. The key steps include:

Industrial Production Methods

Industrial production of PF-3716556 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PF-3716556 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of PF-3716556 with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Rabeprazole
  • Dexlansoprazole
  • Ilaprazole
  • Tenatoprazole
  • Revaprazan Hydrochloride

Uniqueness

PF-3716556 is unique among these compounds due to its high selectivity and potency as a potassium-competitive acid blocker. Unlike traditional proton pump inhibitors, PF-3716556 does not require activation in an acidic environment and has a faster onset of action. This makes it a promising candidate for the treatment of acid-related disorders .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648811
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928774-43-0
Record name PF-03716556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03716556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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